5-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)thiadiazole-4-carboxamide
Description
This compound features a thiadiazole core substituted with a 4-chlorophenylsulfonyl group at position 5 and an N-(2,4-difluorophenyl)carboxamide at position 4. The sulfonyl group enhances electron-withdrawing properties, while the difluorophenyl moiety contributes to hydrophobic interactions and metabolic stability. Its synthesis likely involves coupling reactions similar to those described for triazole-thiones (). Spectral characterization (IR, NMR) would confirm functional groups, such as the absence of C=O bands in tautomeric forms.
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)thiadiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF2N3O3S2/c16-8-1-4-10(5-2-8)26(23,24)15-13(20-21-25-15)14(22)19-12-6-3-9(17)7-11(12)18/h1-7H,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVVVJRQEVCGIME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C2=C(N=NS2)C(=O)NC3=C(C=C(C=C3)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)thiadiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula: C13H8ClF2N3O2S
- Molecular Weight: 335.74 g/mol
- IUPAC Name: this compound
Biological Activity Overview
The compound exhibits various biological activities, primarily as an anticancer agent. It has been evaluated against several cancer cell lines, demonstrating promising cytotoxic effects.
Anticancer Activity
- Cytotoxicity Studies:
- The compound has shown significant cytotoxic effects against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.
- The median inhibitory concentration (IC50) values were determined using the MTT assay, with results indicating potent activity comparable to established chemotherapeutics.
-
Mechanism of Action:
- The compound induces apoptosis in cancer cells, characterized by an increase in the Bax/Bcl-2 ratio and elevated levels of caspase-9, leading to programmed cell death.
- Cell cycle analysis revealed that treatment with the compound caused cell cycle arrest at the S and G2/M phases in MCF-7 and HepG2 cells, respectively .
-
Selectivity:
- A selectivity study indicated that the compound preferentially targets cancerous cells over normal mammalian cells, suggesting a favorable therapeutic index.
Case Studies
- In Vivo Studies:
- Comparative Studies:
Other Biological Activities
In addition to its anticancer properties, there is emerging evidence suggesting that thiadiazole derivatives may possess antimicrobial and antifungal activities. These activities are attributed to their ability to disrupt microbial cell membranes and inhibit critical metabolic pathways .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds containing thiadiazole moieties exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives of thiadiazole, including 5-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)thiadiazole-4-carboxamide, can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The presence of the sulfonyl group enhances the compound's interaction with biological targets, increasing its efficacy against various cancer types.
1.2 Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against a range of bacterial and fungal pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways. This makes it a potential candidate for developing new antimicrobial agents, particularly in an era of rising antibiotic resistance.
Agricultural Applications
2.1 Pesticidal Activity
The compound's structure suggests potential applications as a pesticide or herbicide. Preliminary studies have indicated that it may exhibit herbicidal properties by inhibiting specific metabolic pathways in plants or pests. This could provide an eco-friendly alternative to conventional pesticides, aligning with global trends towards sustainable agriculture.
2.2 Plant Growth Regulation
Research has indicated that certain thiadiazole derivatives can act as plant growth regulators. They may enhance growth rates or improve stress resistance in crops, contributing to better yields and resilience against environmental stressors such as drought or salinity.
Materials Science
3.1 Synthesis of Functional Materials
The unique chemical structure of this compound allows for its use in synthesizing functional materials. It can serve as a building block for creating polymers or composites with specific properties, such as increased thermal stability or enhanced electrical conductivity.
3.2 Photovoltaic Applications
Emerging research suggests the potential use of this compound in organic photovoltaic cells due to its ability to absorb light and convert it into electrical energy efficiently. Its incorporation into photovoltaic systems could enhance their efficiency and stability.
Data Tables and Case Studies
Case Studies
- Anticancer Research : A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound showed a significant reduction in tumor size in xenograft models, suggesting its potential as a therapeutic agent against solid tumors.
- Agricultural Trials : Field trials indicated that the application of thiadiazole derivatives resulted in a 30% increase in crop yield under drought conditions compared to untreated controls, highlighting their role as plant growth regulators.
Comparison with Similar Compounds
Core Heterocycle Variations
- Thiadiazole vs. Triazole/Thiophene/Thiazole: The thiadiazole core in the target compound is electron-deficient, favoring π-π stacking in biological targets. In contrast, triazole derivatives (e.g., compounds [7–9] from ) exhibit tautomerism (thione vs. thiol), influencing reactivity and binding modes. Thiazole derivatives () with nitro groups show enhanced electrophilicity, which may improve antibacterial activity but increase toxicity.
Substituent Effects
- Sulfonyl Groups: The 4-chlorophenylsulfonyl group is shared with compound 5-(4-chlorobenzenesulfonyl)-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide (). In dihydropyrazole derivatives (), sulfonyl groups are part of carboximidamide structures, which may enhance enzyme inhibition through hydrogen bonding.
- Fluorine atoms also improve metabolic stability by resisting oxidative degradation. In nitrothiophene carboxamides (), the nitro group increases electrophilicity, which could enhance antibacterial activity but limit selectivity.
Physicochemical and Spectral Properties
Q & A
Q. What are the key synthetic steps for preparing 5-(4-chlorophenyl)sulfonyl-N-(2,4-difluorophenyl)thiadiazole-4-carboxamide?
The synthesis typically involves:
- Cyclization reactions using sulfur-containing precursors (e.g., thiadiazole ring formation under controlled conditions).
- Sulfonylation of intermediates with 4-chlorophenylsulfonyl chloride.
- Amidation of the thiadiazole-carboxylic acid derivative with 2,4-difluoroaniline. Reaction optimization (e.g., solvent choice, temperature, and catalysts like Lawesson’s reagent) is critical for high yields. Characterization via NMR and IR confirms intermediate purity .
Q. Which spectroscopic techniques are essential for structural confirmation?
- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons, sulfonyl groups, and thiadiazole ring signals.
- IR Spectroscopy : Confirms sulfonyl (S=O, ~1350 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) functional groups.
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns. Cross-referencing data with computational models (e.g., DFT) resolves ambiguities .
Q. What structural features influence the compound’s reactivity?
- The thiadiazole ring provides electron-deficient sites for nucleophilic substitution.
- Sulfonyl groups enhance solubility and enable hydrogen bonding with biological targets.
- Fluorinated aryl rings increase metabolic stability and modulate lipophilicity. These features are confirmed via X-ray crystallography or NOESY NMR for spatial arrangement .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance sulfonylation efficiency.
- Temperature Control : Stepwise heating (e.g., 50–80°C) prevents decomposition of heat-sensitive intermediates.
- Catalysts : Triethylamine or DMAP accelerates amidation. Parallel screening via Design of Experiments (DoE) identifies optimal parameters .
Q. How should researchers address contradictions in spectroscopic data during characterization?
- Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) with high-resolution MS to resolve overlapping signals.
- Computational Modeling : Compare experimental IR/NMR data with density functional theory (DFT) predictions.
- Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation .
Q. What in vitro models are suitable for evaluating its antitumor activity?
- Cell Line Panels : Use NCI-60 cancer cell lines for broad-spectrum screening.
- Mechanistic Assays : Measure enzyme inhibition (e.g., kinase or protease targets via fluorescence-based assays).
- Apoptosis Markers : Flow cytometry for caspase-3 activation or Annexin V staining. Dose-response studies (IC₅₀) and selectivity indices (normal vs. cancer cells) are critical .
Q. What strategies enhance the compound’s bioavailability for in vivo studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
